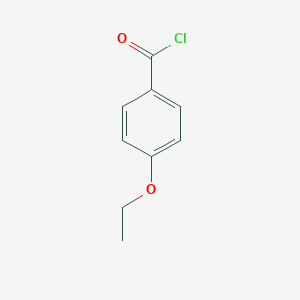

4-Ethoxybenzoyl chloride

Übersicht

Beschreibung

4-Ethoxybenzoyl chloride is a chemical compound that can be utilized as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of an ethoxy group attached to a benzene ring which is further connected to a carbonyl chloride (acyl chloride) functional group. This structure makes it highly reactive, especially in acylation reactions where it can transfer the 4-ethoxybenzoyl group to other compounds.

Synthesis Analysis

The synthesis of compounds related to 4-ethoxybenzoyl chloride often involves the reaction of different benzoyl chlorides with various reagents. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxybenzoyl chlorides leads to the formation of 3,5-diketoesters, which can be further transformed into functionalized chromones . Although this does not directly describe the synthesis of 4-ethoxybenzoyl chloride, it provides insight into the type of reactions that benzoyl chlorides can undergo.

Molecular Structure Analysis

The molecular structure of 4-ethoxybenzoyl chloride would consist of a planar benzene ring due to the sp2 hybridization of the carbon atoms. The ethoxy group would be attached to the benzene ring via an ether linkage, and the acyl chloride would be at the para position relative to the ethoxy group. The carbonyl (C=O) and the chloride (Cl) would be connected to the same carbon atom, making it highly electrophilic and reactive towards nucleophiles.

Chemical Reactions Analysis

Benzoyl chlorides are known to participate in various chemical reactions. They can act as acylating agents in Friedel-Crafts acylation reactions, where they introduce acyl groups into aromatic compounds . They can also react with alcohols and amines to form esters and amides, respectively . The presence of the ethoxy group in 4-ethoxybenzoyl chloride could influence the reactivity and the outcome of these reactions due to electronic effects.

Physical and Chemical Properties Analysis

The physical properties of 4-ethoxybenzoyl chloride, such as melting point, boiling point, and solubility, would be influenced by the presence of both the ethoxy group and the acyl chloride functional group. The ethoxy group could increase the solubility in organic solvents due to its ether linkage, while the acyl chloride group would make the compound reactive towards nucleophiles, including water. The chemical properties would include reactivity in acylation reactions, susceptibility to hydrolysis, and the ability to form various derivatives through nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Field : Organic Chemistry

- Application : 4-Ethoxybenzoyl chloride is used in the preparation of various organic compounds . It’s a common reagent in organic synthesis, where it’s used as an acylating agent .

- Method : The specific method of application or experimental procedure can vary depending on the target compound. Generally, it’s used in a reaction with a suitable nucleophile, such as an alcohol or amine, to form the corresponding ester or amide .

- Results : The outcomes of these reactions are typically new organic compounds, which can be used in further reactions or for various applications in fields like pharmaceuticals, materials science, and more .

Photocatalysis

- Field : Materials Science

- Application : 4-Ethoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds .

- Method : In a typical procedure, 4-Ethoxybenzoyl chloride is exposed to visible light in the presence of a suitable photocatalyst. The light energy initiates a reaction that generates radicals from the 4-Ethoxybenzoyl chloride .

- Results : The radicals can then react with other molecules to form new compounds, including various heterocyclic structures .

Synthesis of Isothiocyanate Derivatives

- Field : Organic Chemistry

- Application : 4-Ethoxybenzoyl chloride can react with potassium thiocyanate to yield isothiocyanate derivatives .

- Method : The reaction proceeds via a nucleophilic addition-elimination mechanism .

- Results : The outcome of this reaction is the formation of isothiocyanate derivatives, which have various applications in organic synthesis .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

- Field : Materials Science

- Application : 4-Ethoxybenzoyl chloride can be used in the fabrication of OLEDs .

- Method : The compound is incorporated into indium tin oxide (ITO) as a cathode for the fabrication of OLEDs .

- Results : The use of 4-Ethoxybenzoyl chloride in this context can enhance the performance of the OLEDs .

Synthesis of Acylphosphine Ligands

- Field : Organic Chemistry

- Application : 4-Ethoxybenzoyl chloride can be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes .

- Method : The specific method of application or experimental procedure can vary depending on the target compound .

- Results : The outcomes of these reactions are typically new organic compounds, which can be used in further reactions or for various applications in fields like pharmaceuticals, materials science, and more .

Disinfection

- Field : Environmental Science

- Application : Chlorine-based compounds, such as 4-Ethoxybenzoyl chloride, are widely used as disinfectants .

- Method : These compounds are often used in water treatment facilities to kill bacteria and other harmful microorganisms .

- Results : The use of chlorine-based disinfectants can significantly reduce the risk of waterborne diseases .

Safety And Hazards

4-Ethoxybenzoyl chloride is known to cause severe skin burns and eye damage. It reacts violently with water, and contact with water liberates toxic gas . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .

Zukünftige Richtungen

While specific future directions for 4-Ethoxybenzoyl chloride were not found in the search results, it’s worth noting that similar compounds like 4-Methoxybenzoyl chloride have been used as radical precursors in visible-light photocatalysis to synthesize various heterocyclic compounds . This suggests potential future applications in the field of organic synthesis.

Eigenschaften

IUPAC Name |

4-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQUESMILVIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167565 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzoyl chloride | |

CAS RN |

16331-46-7 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

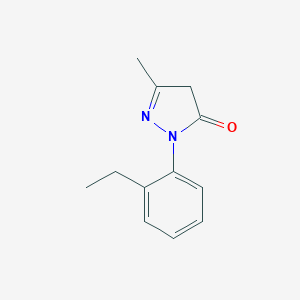

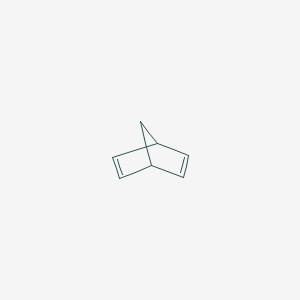

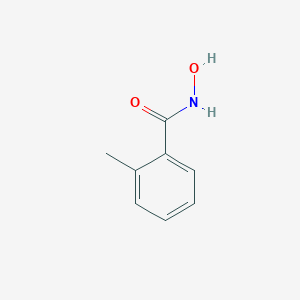

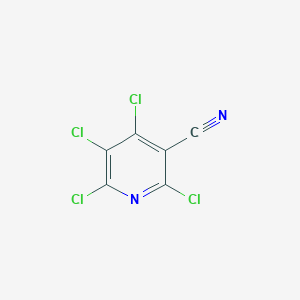

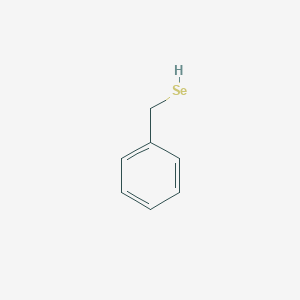

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.